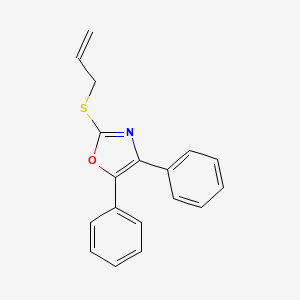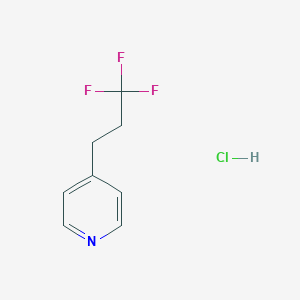
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoropropyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride typically involves the reaction of pyridine with 3,3,3-trifluoropropyl halides under specific conditions. One common method includes the use of trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives .
科学研究应用
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoropropyl group.
3,5-Bis(trifluoromethyl)pyridine: Contains two trifluoromethyl groups at different positions on the pyridine ring.
2-(Trifluoromethyl)pyridine: The trifluoromethyl group is attached at the 2-position of the pyridine ring.
Uniqueness
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity compared to its analogs. This makes it particularly useful in applications requiring enhanced membrane permeability and specific reactivity .
属性
分子式 |
C8H9ClF3N |
|---|---|
分子量 |
211.61 g/mol |
IUPAC 名称 |
4-(3,3,3-trifluoropropyl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h2-3,5-6H,1,4H2;1H |
InChI 键 |
RJDOMMIADBBKKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CCC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B15122636.png)
![1-(2,6-Dimethylphenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B15122646.png)
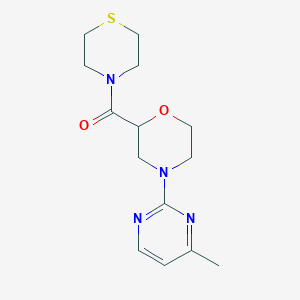

![4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122667.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine](/img/structure/B15122668.png)
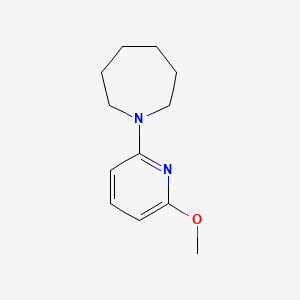
![5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B15122690.png)
![6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B15122693.png)
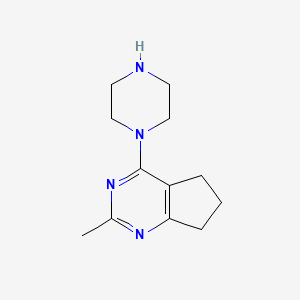

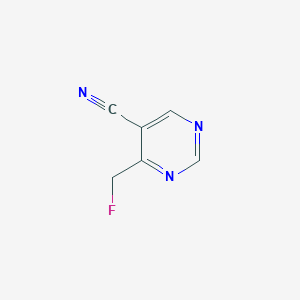
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-fluoropyrimidine](/img/structure/B15122718.png)
